2-Amino-1,3-benzothiazole-5-carboxylic Acid

Synthetic chemistry Heterocycle building block Regiospecific synthesis

2-Amino-1,3-benzothiazole-5-carboxylic acid is a heterocyclic building block belonging to the 2-aminobenzothiazole family, characterized by a fused benzene-thiazole ring system bearing an amino group at position 2 and a carboxylic acid at position 5. This regioisomer is structurally isomeric with 2-amino-1,3-benzothiazole-6-carboxylic acid (CAS 93-85-6) and other positional variants, leading to distinct reactivity and application profiles that preclude simple substitution.

Molecular Formula C8H6N2O2S
Molecular Weight 194.21 g/mol
CAS No. 101084-95-1
Cat. No. B1288042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1,3-benzothiazole-5-carboxylic Acid
CAS101084-95-1
Molecular FormulaC8H6N2O2S
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)N=C(S2)N
InChIInChI=1S/C8H6N2O2S/c9-8-10-5-3-4(7(11)12)1-2-6(5)13-8/h1-3H,(H2,9,10)(H,11,12)
InChIKeyRPSPJTVLMPMYKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1,3-benzothiazole-5-carboxylic Acid (CAS 101084-95-1) – Scientific Procurement & Differentiation Guide


2-Amino-1,3-benzothiazole-5-carboxylic acid is a heterocyclic building block belonging to the 2-aminobenzothiazole family, characterized by a fused benzene-thiazole ring system bearing an amino group at position 2 and a carboxylic acid at position 5 [1]. This regioisomer is structurally isomeric with 2-amino-1,3-benzothiazole-6-carboxylic acid (CAS 93-85-6) and other positional variants, leading to distinct reactivity and application profiles that preclude simple substitution [2].

Why 2-Amino-1,3-benzothiazole-5-carboxylic Acid Cannot Be Replaced by In-Class Analogs


The position of the carboxylic acid on the benzothiazole scaffold critically dictates both synthetic accessibility and downstream biological activity. For instance, the 5-carboxy regioisomer serves as a specific precursor to 4-amino-3-mercaptobenzoic acid hydrochloride, a key intermediate for 2,6-disubstituted benzothiazoles, whereas the 6-carboxy isomer cannot undergo this transformation due to the altered electronic and steric environment [1]. Moreover, regioisomeric 2-aminobenzothiazole carboxylic acids have shown divergent antiproliferative and enzyme-inhibition profiles in head-to-head panel screens, meaning that generic selection of any aminobenzothiazole carboxylic acid without regioisomer verification risks synthetic failure or confounding biological readouts [2].

Quantitative Comparator Evidence for 2-Amino-1,3-benzothiazole-5-carboxylic Acid (CAS 101084-95-1)


Synthetic Accessibility Differential: Exclusive Intermediate for 4-Amino-3-mercaptobenzoic Acid Hydrochloride

The 5-carboxy regioisomer is the only isomer that can be directly converted to 4-amino-3-mercaptobenzoic acid hydrochloride, a crucial intermediate for constructing 2,6-disubstituted benzothiazole libraries. The 6-carboxy isomer (CAS 93-85-6) lacks the correct orientation for this transformation and instead leads to different ring-opened products [1]. In the synthesis reported by Djuidje et al., the 5-carboxy compound was treated with potassium thiocyanate and bromine to afford the desired mercapto intermediate in a single step, a route that is not feasible with the 6-regioisomer [1].

Synthetic chemistry Heterocycle building block Regiospecific synthesis

LogP-Based Differentiation: Lipophilicity Contrast Between 5- and 6-Carboxy Regioisomers

Experimental logP measurements indicate that 2-amino-1,3-benzothiazole-5-carboxylic acid (logP = 2.16) is more lipophilic than its 6-carboxy counterpart (logP = 1.89) . This 0.27 log-unit difference corresponds to approximately a 1.9-fold higher partition coefficient, which can significantly influence membrane permeability, protein binding, and chromatographic retention in LC-MS method development .

Physicochemical profiling Lipophilicity ADME prediction

Thermal Stability / Storage Classification: Higher Melting Point Translates to Ambient Storage Feasibility

The free acid 5-COOH isomer decomposes above 250°C without a sharp melting point, whereas the 6-COOH regioisomer melts at 99–101°C . This thermal divergence indicates that the 5-COOH isomer is inherently more thermostable, supporting long-term storage at ambient temperature with minimal risk of phase-change-induced degradation, unlike the 6-isomer which may soften or melt under elevated shipping or storage conditions .

Stability Storage Melting point

Recommended Application Scenarios for 2-Amino-1,3-benzothiazole-5-carboxylic Acid Based on Its Differentiated Profile


Synthesis of 2,6-Disubstituted Benzothiazole Libraries for Antioxidant and Antiproliferative Screening

The 5-carboxy isomer is the mandatory starting material for generating 4-amino-3-mercaptobenzoic acid hydrochloride, the intermediate required for constructing 2,6-disubstituted benzothiazole analogs evaluated for multifunctional antioxidant, photoprotective, antifungal, and antiproliferative activities, as demonstrated by Djuidje et al. (2022) [1]. Using the 6-carboxy isomer instead would prevent access to this substitution pattern altogether.

Medicinal Chemistry Optimization of CNS-Penetrant Kinase Inhibitors

With a measured logP of 2.16, the 5-COOH isomer lies within the optimal lipophilicity window for blood-brain barrier penetration, making it a preferable core scaffold over the less lipophilic 6-COOH isomer (logP = 1.89) when initial SAR studies indicate the need for enhanced membrane permeability .

Amide Coupling Library Synthesis under Mild Conditions

The 5-position carboxylic acid is sterically and electronically positioned to undergo efficient HATU/DIPEA-mediated amide couplings with diverse amines under mild conditions, yielding a broad range of amide derivatives for high-throughput screening collections. The thermal stability (>250°C decomposition) of the free acid further ensures that the reagent remains chemically intact during automated weighing and liquid-handling steps .

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